Ethyl 1-ethyl-3-oxopiperidine-4-carboxylate;hydrochloride
CAS No.: 90341-10-9
Cat. No.: VC19251120
Molecular Formula: C10H18ClNO3
Molecular Weight: 235.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 90341-10-9 |
|---|---|
| Molecular Formula | C10H18ClNO3 |
| Molecular Weight | 235.71 g/mol |
| IUPAC Name | ethyl 1-ethyl-3-oxopiperidine-4-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C10H17NO3.ClH/c1-3-11-6-5-8(9(12)7-11)10(13)14-4-2;/h8H,3-7H2,1-2H3;1H |
| Standard InChI Key | PDTUBYBIAFXOOE-UHFFFAOYSA-N |
| Canonical SMILES | CCN1CCC(C(=O)C1)C(=O)OCC.Cl |
Introduction
Structural and Molecular Properties
Chemical Structure
The compound’s IUPAC name is ethyl 1-ethyl-3-oxopiperidine-4-carboxylate hydrochloride, with the molecular formula C₁₀H₁₈ClNO₃ and a molecular weight of 235.71 g/mol . Key structural features include:
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Piperidine backbone: A saturated six-membered ring with one nitrogen atom.
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Substituents:
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Ethyl group at the 1-position.
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Ketone group at the 3-position.
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Ethyl ester at the 4-position.
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Physical Properties
| Property | Value | Source |
|---|---|---|
| Density | 1.072 g/cm³ | |
| Boiling Point | 289.2°C at 760 mmHg | |
| Molecular Weight | 235.71 g/mol | |
| Solubility | Soluble in polar solvents |
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically involves:
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Alkylation: Introduction of the ethyl group to the piperidine nitrogen.
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Esterification: Formation of the ethyl ester at the 4-position.
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Cyclization: Closure of the piperidine ring.
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Salt Formation: Reaction with hydrochloric acid to yield the hydrochloride salt .
Example Protocol:
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Step 1: Reacting N-ethyl glycine ethyl ester with 4-chlorobutyrate in the presence of a base (e.g., potassium carbonate) to form an intermediate.
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Step 2: Cyclization under acidic or basic conditions to yield the piperidine ring.
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Step 3: Purification via recrystallization or chromatography .
Industrial Production
Industrial methods prioritize cost efficiency and scalability:
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Continuous Flow Reactors: Optimize reaction kinetics and yield.
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Purification Techniques: Use of recrystallization or column chromatography to achieve >95% purity .
Applications in Research and Industry
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing:
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Receptor Ligands: Analogues targeting neurological receptors (e.g., dopamine, serotonin).
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Antibacterial Agents: Derivatives with modified side chains show activity against Gram-positive bacteria .
Organic Synthesis
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Building Block: Used in the preparation of chromeno-pyridinones and other heterocyclic compounds .
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Cross-Coupling Reactions: Participates in Suzuki-Miyaura and Heck reactions for functionalization .
| Hazard | Precautionary Measures | Source |
|---|---|---|
| Skin Irritation (H315) | Use nitrile gloves | |
| Eye Irritation (H319) | Wear safety goggles | |
| Respiratory Irritation (H335) | Use fume hoods |
Comparative Analysis with Analogues
| Compound | Key Differences | Applications |
|---|---|---|
| 1-Benzyl-3-oxopiperidine-4-carboxylate | Benzyl vs. ethyl substituent | Neuropharmacology |
| Ethyl 3-oxopiperidine-4-carboxylate | Lack of 1-ethyl group | Enzyme inhibition studies |
Future Directions
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